

# physical and chemical properties of 1-(7-Bromobenzofuran-2-YL)ethanone

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Compound of Interest

1-(7-Bromobenzofuran-2YL)ethanone

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# An In-depth Technical Guide to 1-(7-Bromobenzofuran-2-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-(7-Bromobenzofuran-2-YL)ethanone**, a heterocyclic ketone of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific isomer, this document combines reported data, predicted values, and information extrapolated from closely related analogues to offer a thorough profile.

## **Chemical Identity and Physical Properties**

**1-(7-Bromobenzofuran-2-YL)ethanone**, also known as 2-Acetyl-7-bromobenzofuran, is a brominated derivative of the benzofuran scaffold. Its core structure is a fusion of a benzene ring and a furan ring, with a bromine atom substituted on the benzene ring and an acetyl group on the furan ring.

Table 1: Identifiers and Physical Properties of 1-(7-Bromobenzofuran-2-YL)ethanone



Property	Value	Source(s)
CAS Number	460086-95-7	[1]
Molecular Formula	C10H7BrO2	[2]
Molecular Weight	239.07 g/mol	[1]
Synonyms	2-Acetyl-7-bromobenzofuran, 1-(7-Bromo-2- benzofuranyl)ethanone	[1]
Appearance	Solid (predicted)	[3]
Boiling Point	314.4 ± 22.0 °C (Predicted)	[1]
Density	1.551 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Storage Temperature	2-8°C	[1]

### **Chemical and Spectroscopic Data**

The chemical properties of **1-(7-Bromobenzofuran-2-YL)ethanone** are largely defined by the reactivity of the benzofuran ring system, the acetyl group, and the carbon-bromine bond. While specific experimental spectroscopic data for this compound is scarce in the literature, typical spectral characteristics can be inferred from related structures.

Table 2: Chemical and Spectroscopic Information



Data Type	Description
InChI Key	UYNFEODHDJWJAL-UHFFFAOYSA-N
Purity	Commercially available at ≥95% or ≥98% purity.
Solubility	Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Stability	Stable under recommended storage conditions.  Sensitive to heat, flames, and sparks.[2]
Reactivity	The acetyl group can undergo typical ketone reactions. The bromine atom can participate in cross-coupling reactions. The benzofuran ring can undergo electrophilic substitution.
Hazardous Reactions	Incompatible with strong oxidizing agents.[2]
Hazardous Decomposition	Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[2]
<sup>1</sup> H NMR (Predicted)	Signals expected for the methyl protons of the acetyl group, and aromatic protons on the benzofuran ring system.
<sup>13</sup> C NMR (Predicted)	Signals expected for the carbonyl carbon, methyl carbon, and the carbons of the benzofuran ring.
IR Spectroscopy (Predicted)	Characteristic absorption bands for the C=O stretch of the ketone, C-Br stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry (Predicted)	The molecular ion peak (M+) would be observed, along with a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity).



### **Experimental Protocols**

While a specific, detailed experimental protocol for the synthesis of **1-(7-Bromobenzofuran-2-YL)ethanone** is not readily available in published literature, a general and plausible method can be derived from the synthesis of analogous 2-acetylbenzofurans. The most common approach involves the reaction of a substituted salicylaldehyde with an  $\alpha$ -haloketone.

# Proposed Synthesis of 1-(7-Bromobenzofuran-2-YL)ethanone

This proposed protocol is based on the well-established Perkin-Oglialoro reaction for benzofuran synthesis.

Objective: To synthesize **1-(7-Bromobenzofuran-2-YL)ethanone** from 3-Bromo-2-hydroxybenzaldehyde and chloroacetone.

#### Materials:

- 3-Bromo-2-hydroxybenzaldehyde
- Chloroacetone
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetone or N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl), dilute solution
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution



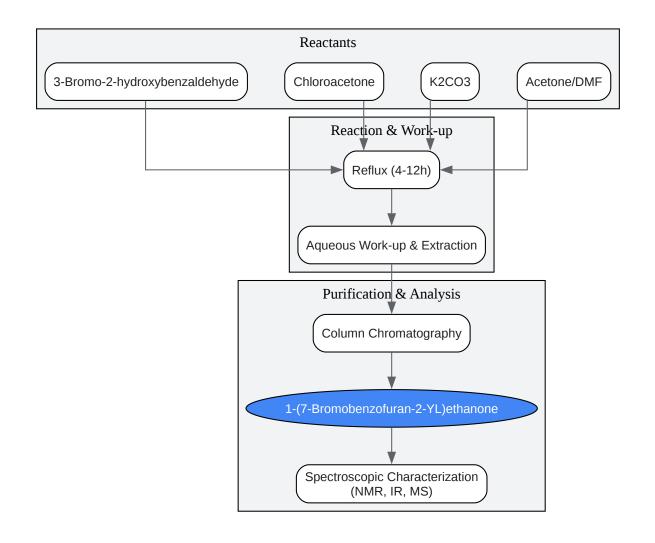
### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Bromo-2-hydroxybenzaldehyde (1.0 eq) in acetone or DMF.
- Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution, followed by the dropwise addition of chloroacetone (1.1-1.5 eq).
- Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
- Extraction: Dissolve the crude residue in ethyl acetate and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1-(7-Bromobenzofuran-2-YL)ethanone**.
- Characterization: Characterize the final product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

# Mandatory Visualizations Logical Workflow for the Synthesis of 1-(7-Bromobenzofuran-2-YL)ethanone

The following diagram illustrates a logical workflow for the proposed synthesis of **1-(7-Bromobenzofuran-2-YL)ethanone**.





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Caption: Proposed synthesis workflow for **1-(7-Bromobenzofuran-2-YL)ethanone**.

## **Potential Applications and Biological Context**

Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[4] They are found in various natural products and are key structural motifs in many pharmaceuticals. While no specific biological activity or signaling pathway has been



reported for **1-(7-Bromobenzofuran-2-YL)ethanone**, the broader family of brominated benzofurans has been investigated for various therapeutic applications, including:

- Anticancer Activity: Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of a bromine atom can sometimes enhance this activity.
- Antimicrobial and Antifungal Properties: The benzofuran nucleus is present in several compounds with known antimicrobial and antifungal efficacy.
- Enzyme Inhibition: Substituted benzofurans have been explored as inhibitors for various enzymes, playing a role in different disease pathways.

Given these precedents, **1-(7-Bromobenzofuran-2-YL)ethanone** serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. Its functional groups offer multiple points for chemical modification, making it a versatile intermediate for drug discovery and development programs. Researchers can utilize this compound as a scaffold to generate libraries of novel benzofuran derivatives for screening in various biological assays.

## Safety and Handling

1-(7-Bromobenzofuran-2-YL)ethanone is classified as harmful.[2]

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2]
- Handling: Should be handled in a chemical fume hood by qualified personnel wearing appropriate personal protective equipment, including gloves, lab coat, and safety goggles.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[1]
- Incompatibilities: Avoid strong oxidizing agents, heat, flames, and sparks.

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) from the supplier.



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### References

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